REACTION_CXSMILES
|
[C:1]1(=[O:8])[CH:6]=[CH:5][C:4](=[O:7])[CH:3]=[CH:2]1.[CH:9]([N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1)=[CH:10][CH3:11]>C1(C)C=CC=CC=1>[CH3:11][CH:10]1[C:3]2[CH:2]=[C:1]([OH:8])[CH:6]=[CH:5][C:4]=2[O:7][CH:9]1[N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
C1(C=CC(C=C1)=O)=O
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
380 g
|
Type
|
reactant
|
Smiles
|
C(=CC)N1CCOCC1
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled with a dry ice/isopropyl alcohol (IPA) bath
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
subsequently air dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1C(OC2=C1C=C(C=C2)O)N2CCOCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.7 mol | |
AMOUNT: MASS | 628 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |